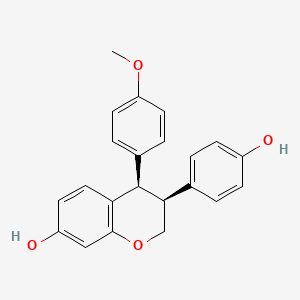

Triphen diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H20O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m1/s1 |

InChI Key |

KQCJZAUNKSGEFM-IFMALSPDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Diol-Containing Compounds in Cancer Cell Apoptosis: A Technical Overview

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of many cancer therapies. A breakdown in the apoptotic signaling pathways is a hallmark of cancer, allowing for uncontrolled cell proliferation and tumor growth. Consequently, compounds that can reactivate or initiate apoptotic cascades in cancer cells are of significant interest in oncology research and drug development. Diol-containing natural and synthetic compounds have emerged as a promising class of molecules with demonstrated pro-apoptotic activity across various cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies associated with the apoptosis-inducing capabilities of selected diol compounds.

Quantitative Analysis of Apoptotic Induction

The efficacy of diol-containing compounds in inducing apoptosis is typically quantified by determining their half-maximal inhibitory concentration (IC50) and by measuring the percentage of apoptotic cells following treatment. The data presented below is a summary from studies on various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Apoptosis Percentage | Treatment Conditions |

| Falcarindiol | HCT-116 (Colon) | 1.7 | 69.4% (early & late) | 6 µM for 48h[1] |

| SW-480 (Colon) | Not specified | 41.5% (early & late) | 6 µM for 48h[1] | |

| HT-29 (Colon) | 13.2 | Not specified | Not specified | |

| Oplopandiol | HCT-116 (Colon) | 15.5 | Not specified | Not specified |

| HT-29 (Colon) | > 60 | Not specified | Not specified | |

| Oplopantriol A | HCT-116 (Colon) | ~5[2] | Not specified | Not specified |

| SW-480 (Colon) | ~7[2] | Not specified | Not specified | |

| Phytol Diols/Triols | Molt 4B (Leukemia) | Not specified | Morphological changes observed | Not specified[3] |

Signaling Pathways in Diol-Induced Apoptosis

Diol-containing compounds have been shown to induce apoptosis through various signaling cascades, often involving both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Extrinsic Pathway Activation by Phytol

In lung carcinoma cells (A549), phytol has been demonstrated to induce apoptosis through the activation of the extrinsic pathway.[4] This involves the upregulation of death receptors such as TRAIL, FAS, and TNF receptors on the cell surface.[4] Ligand binding to these receptors initiates a signaling cascade that leads to the activation of initiator caspases, such as caspase-8, and subsequently, executioner caspases like caspase-3, culminating in apoptosis.[4]

Figure 1. Extrinsic apoptosis pathway induced by phytol.

PI3K/AKT/mTOR Pathway Inhibition by Falcarindiol

Falcarindiol has been shown to induce apoptosis in oral squamous cell carcinoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By dephosphorylating key components of this pathway, such as PI3K, AKT, and mTOR, falcarindiol effectively shuts down pro-survival signals, thereby promoting apoptosis.

Figure 2. Inhibition of PI3K/AKT/mTOR pathway by falcarindiol.

Experimental Protocols

The following are generalized protocols for key experiments used to assess diol-induced apoptosis. Specific parameters should be optimized for the particular diol compound, cell line, and experimental setup.

Cell Culture and Treatment

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, Molt 4B) are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density to achieve 70-80% confluency at the time of treatment.

-

Compound Preparation: A stock solution of the diol compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in complete culture medium.

-

Treatment: The culture medium is replaced with the medium containing the diol compound or vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Figure 3. Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The presented data on phytol-derived diols, falcarindiol, and oplopantriol A underscore the potential of diol-containing compounds as inducers of apoptosis in cancer cells. These molecules can trigger programmed cell death through multiple signaling pathways, including the extrinsic death receptor pathway and the inhibition of pro-survival pathways like PI3K/AKT/mTOR. The quantitative data and experimental methodologies provided in this guide offer a framework for researchers and drug development professionals to explore and evaluate the therapeutic potential of novel diol-based compounds in oncology. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds is warranted to facilitate the development of more potent and selective anti-cancer agents.

References

Triphen Diol: A Comprehensive Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphen diol, systematically known as (3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a phenolic diol derivative that has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides an in-depth exploration of the chemical structure, synthesis, and the apoptotic signaling pathways modulated by this compound. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₂₂H₂₀O₄. Its structure features a dihydropyran ring fused to a benzene ring, forming a chromene core. This core is substituted with a hydroxyphenyl group and a methoxyphenyl group at positions 3 and 4, respectively, and a hydroxyl group at position 7. The specific stereochemistry of this compound is (3S,4R), which is crucial for its biological activity.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

| Molecular Formula | C₂₂H₂₀O₄ | |

| Molecular Weight | 348.39 g/mol | |

| CAS Number | 1213777-80-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, methanol, and ethanol |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to construct the chromene ring system.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.1 eq).

-

Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield the chalcone intermediate.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of (3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol (this compound)

-

A mixture of the chalcone intermediate (1.0 eq) and resorcinol (1.2 eq) is heated in the presence of an acid catalyst, such as hydrochloric acid in ethanol.

-

The reaction is refluxed for 24-48 hours, with TLC monitoring to determine the endpoint.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Data

The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques. Although specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 9.0 - 10.0 (s, 1H) | Ar-OH |

| 6.5 - 8.0 (m, 11H) | Aromatic-H |

| 5.0 - 5.5 (d, 1H) | O-CH-Ar |

| 4.0 - 4.5 (m, 2H) | O-CH₂ |

| 3.8 (s, 3H) | O-CH₃ |

| 3.5 - 4.0 (m, 1H) | CH-Ar |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3500 (broad) | O-H stretch (phenolic) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1600 - 1620 | C=C stretch (aromatic) |

| 1450 - 1550 | C=C stretch (aromatic) |

| 1240 - 1260 | C-O stretch (aryl ether) |

| 1170 - 1190 | C-O stretch (phenol) |

Mass Spectrometry (MS)

| m/z (Predicted) | Assignment |

| 348.14 | [M]⁺ (Molecular Ion) |

| 227.08 | [M - C₇H₇O]⁺ |

| 121.05 | [C₈H₉O]⁺ |

Biological Activity and Signaling Pathway

This compound exhibits significant anticancer activity, primarily through the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Apoptosis Signaling Pathway

Caption: Proposed apoptotic signaling pathway of this compound.

Mechanism of Action:

-

Extrinsic Pathway: this compound is proposed to upregulate the expression of death ligands such as Fas ligand (FasL). Binding of FasL to its receptor (FasR) on the cancer cell surface initiates the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This complex then recruits and activates pro-caspase-8, leading to the activation of the executioner caspase cascade.

-

Intrinsic Pathway: this compound can induce mitochondrial dysfunction by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.

-

Execution Pathway: Both activated caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This compound is a promising natural product-derived compound with significant potential as an anticancer agent. Its well-defined chemical structure allows for targeted synthesis and modification to enhance its therapeutic properties. The ability of this compound to induce apoptosis through multiple signaling pathways makes it an attractive candidate for further investigation in preclinical and clinical settings. This technical guide provides a foundational understanding of this compound, which can serve as a valuable resource for researchers dedicated to the discovery and development of novel cancer therapies.

A Technical Guide to the Effects of Triptolide on Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Triptolide, a diterpenoid triepoxide, on various pancreatic cancer cell lines. The information presented is collated from preclinical studies and aims to serve as a resource for researchers and professionals in the field of oncology drug development.

Triptolide has demonstrated significant anti-tumor activity against pancreatic cancer cells, primarily by inducing programmed cell death through apoptosis and autophagy.[1][2] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Triptolide on pancreatic cancer cell lines as reported in the cited literature.

Table 1: Inhibition of Cell Proliferation by Triptolide

| Pancreatic Cancer Cell Line | Assay | Treatment Conditions | Result | Reference |

| SW1990 | MTT Assay | Dose- and time-dependent | Inhibition of cell growth | [3] |

| MiaPaCa-2, Capan-1, BxPC-3, S2-013, S2-VP10, Hs766T | Viability Assays | Increasing concentrations for 24h or 48h | Decreased cell viability | [2] |

| PANC-1 | Not Specified | Not Specified | Inhibition of cell proliferation and migration | [4] |

Table 2: Induction of Apoptosis by Triptolide

| Pancreatic Cancer Cell Line | Assay | Treatment Conditions | Key Findings | Reference |

| SW1990 | TUNEL Assay | 40 ng/mL for 12h and 24h | Significant increase in apoptotic rate | [3] |

| SW1990 | RT-PCR | Not Specified | Upregulation of caspase-3 and bax mRNA | [3] |

| MiaPaCa-2, Capan-1, BxPC-3 | Annexin V, Propidium Iodide Staining, Caspase-3 Activity Assay | Not Specified | Induction of caspase-dependent apoptosis | [1][2] |

| HPAC, MIAPaCa-2 | Flow Cytometry, Western Blot | Not Specified | Induction of p53-independent G2/M cell cycle arrest and intrinsic apoptosis | [5] |

Table 3: Induction of Autophagy by Triptolide

| Pancreatic Cancer Cell Line | Assay | Key Findings | Reference |

| S2-013, S2-VP10, Hs766T | Acridine Orange Staining, Immunofluorescence for LC3 | Induction of pro-death autophagy | [1][2] |

| S2-013, S2-VP10, Hs766T | Western Blot | Inactivation of Akt/mTOR/p70S6K pathway and upregulation of ERK1/2 pathway | [1] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Triptolide's effects on pancreatic cancer cells.

1. Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines such as SW1990, MiaPaCa-2, PANC-1, HPAC, Capan-1, BxPC-3, S2-013, S2-VP10, and Hs766T are commonly used.[1][2][5][6]

-

Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates at a desired density.

-

After cell attachment, treat with various concentrations of Triptolide for specified time periods (e.g., 24h, 48h).

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

3. Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with Triptolide as required.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Fix and permeabilize Triptolide-treated and control cells.

-

Incubate cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation, a hallmark of apoptosis.[3]

-

4. Gene Expression Analysis

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR):

-

Isolate total RNA from Triptolide-treated and control cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using specific primers for genes of interest (e.g., caspase-3, bcl-2, bax).

-

Analyze the PCR products by gel electrophoresis to determine the relative expression levels of the target genes.[3]

-

Signaling Pathways and Experimental Workflows

Triptolide-Induced Apoptotic Signaling Pathway

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis of human pancreatic cancer cells induced by Triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the Natural Product Triptolide on Pancreatic Cancer: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Triphen Diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Triphen diol (also known as NV-196), a synthetic isoflavene derivative with demonstrated anticancer properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to inform preclinical and formulation studies.

Core Properties of this compound

This compound is a phenol diol derivative with the molecular formula C₂₂H₂₀O₄ and a molecular weight of 348.39 g/mol . Its chemical structure confers properties that influence its solubility and stability, which are crucial parameters for its development as a therapeutic agent.

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as in the design of appropriate formulations for in vitro and in vivo studies.

Quantitative Solubility Data

Currently, detailed quantitative data on the solubility of this compound in a wide range of solvents is limited in publicly available literature. The most consistently reported data point is its solubility in dimethyl sulfoxide (DMSO).

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temp. | This concentration is commonly used for in vitro cell-based assays.[1] Further dilution in aqueous media is typical. |

| Water | Not Reported | - | TheLogP value of this compound suggests low aqueous solubility. |

| Ethanol | Not Reported | - | - |

| Phosphate-Buffered Saline (PBS) | Not Reported | - | Solubility in PBS is critical for biological assays and is expected to be low. |

Note: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally indicates lower solubility in aqueous solutions. The predicted XLogP3-AA for this compound is 4.4, suggesting it is a lipophilic compound with poor water solubility.[2]

Experimental Protocol for Solubility Determination

To accurately determine the solubility of this compound in various solvents, a standardized experimental protocol, such as the shake-flask method, is recommended.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, PBS) in a sealed, clear container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid confirms saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge or filter the saturated solution to remove any undissolved this compound.

-

-

Quantification of Dissolved Solute:

-

Analyze a known volume of the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known this compound concentrations to quantify the amount of dissolved compound.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Stability Profile

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.

General Protocol for Forced Degradation Studies:

Forced degradation studies for this compound should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Recommended Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-80 °C). |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperatures. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |

| Thermal Degradation | Dry heat at temperatures ranging from 40 °C to 80 °C. |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). |

Analytical Method: A stability-indicating HPLC method should be used to separate and quantify this compound from its degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf-life, long-term and accelerated stability studies should be conducted on the drug substance under controlled temperature and humidity conditions as outlined in the relevant ICH guidelines (e.g., Q1A(R2)).

Biological Activity and Signaling Pathways

This compound has been shown to exhibit potent anticancer activity, particularly against pancreatic cancer. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

This compound induces a G2/M phase cell cycle arrest in a p53-independent manner. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

References

Triphen Diol: A Phenol Diol Derivative Showing Promise in Pancreatic Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triphen diol (also known as NV-196) is a synthetic phenol diol derivative that has emerged as a compound of interest in oncology research, particularly for its potent anticancer activity against pancreatic and cholangiocarcinoma cell lines. Preclinical studies have demonstrated its ability to induce programmed cell death, or apoptosis, in cancer cells through unique signaling pathways, and it has shown synergistic effects when combined with standard-of-care chemotherapy. This technical guide provides an in-depth overview of the current research on this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. A key characteristic of its mechanism is that it operates independently of the tumor suppressor protein p53, which is often mutated and non-functional in pancreatic cancers. This p53-independent action makes this compound a promising candidate for treating tumors that are resistant to conventional therapies that rely on a functional p53 pathway.

The apoptotic process initiated by this compound is notably caspase-independent. Instead of activating the caspase cascade, a common feature of apoptosis, this compound is thought to involve the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, leading to DNA fragmentation and cell death. While the apoptosis itself is caspase-independent, this compound has been observed to induce necrosis in a caspase-mediated fashion.

Furthermore, this compound has been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.

Preclinical Efficacy

The anticancer activity of this compound has been evaluated in both in vitro and in vivo models of pancreatic cancer.

In Vitro Studies

In cell-based assays, this compound has demonstrated significant cytotoxic effects against various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | IC50 Value (µM) |

| HPAC | 8 |

| PANC-1 | 8 |

| MIAPaCa-2 | 0.8 |

In Vivo Studies

The in vivo efficacy of this compound was assessed using a xenograft model where human pancreatic cancer cells (MIAPaCa-2) were implanted in immunodeficient mice. Oral administration of this compound at a dose of 50 mg/kg daily for 15 days resulted in a significant inhibition of tumor proliferation.

Furthermore, studies have shown that this compound can sensitize pancreatic cancer cells to the chemotherapeutic agent gemcitabine. The combination of this compound and gemcitabine has been shown to be more effective at inhibiting tumor growth in xenograft models than either agent alone.

Signaling Pathways

The primary signaling pathway modulated by this compound is the intrinsic mitochondrial apoptosis pathway. The proposed mechanism is depicted in the following diagram:

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Proliferation Assay

Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines and to calculate the IC50 values.

Protocol:

-

Pancreatic cancer cells (e.g., HPAC, PANC-1, MIAPaCa-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the cells are treated with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 48, 72, or 96 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Protocol:

-

Cells are seeded in 6-well plates and treated with this compound at a concentration around the IC50 value for a specified time (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Cells are treated with this compound as described for the apoptosis assay.

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is then incubated with primary antibodies against target proteins (e.g., p53, caspases, AIF, Bcl-2 family members, cell cycle-related proteins) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Six- to eight-week-old male athymic nude mice are used.

-

Human pancreatic cancer cells (e.g., MIAPaCa-2) are injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives daily oral gavage of this compound (e.g., 50 mg/kg) for a specified period (e.g., 15 days). The control group receives the vehicle.

-

Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Caption: General experimental workflow for preclinical evaluation.

Synthesis

Clinical Development

This compound (NV-196) was granted Investigational New Drug (IND) status by the U.S. Food and Drug Administration (FDA), which allows for the initiation of clinical trials in humans.[1] However, publicly available information on the current status of clinical trials for NV-196 in pancreatic cancer is limited.

Future Directions

The preclinical data for this compound are promising, particularly its p53-independent mechanism of action and its synergistic effects with gemcitabine. Future research should focus on elucidating the precise molecular players in its caspase-independent apoptotic pathway. Further in vivo studies are warranted to optimize dosing and to explore its efficacy in combination with other emerging therapies for pancreatic cancer. The progression of this compound through clinical trials will be critical in determining its ultimate therapeutic value for patients with this challenging disease.

References

The Discovery and Preclinical Development of Acalabrutinib (ACP-196): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalabrutinib (formerly ACP-196) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of B-cell malignancies.[1] It was rationally designed to improve upon the first-in-class BTK inhibitor, ibrutinib, by offering greater target specificity and thereby minimizing off-target effects.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of acalabrutinib, with a focus on the quantitative data, experimental methodologies, and key signaling pathways involved.

Discovery and Rationale for Development

The development of acalabrutinib was driven by the need for a more selective BTK inhibitor to reduce the adverse events associated with ibrutinib, which can be attributed to its off-target activities on other kinases such as EGFR, ITK, and TEC.[1] Acalabrutinib was designed to be a potent and irreversible BTK inhibitor with a differentiated selectivity profile.[3]

Synthesis

The synthesis of acalabrutinib involves a multi-step process. A key starting material is 3-chloropyrazine-2-carbonitrile. The synthesis generally proceeds through the following key transformations:

-

Reduction of the starting material.

-

Condensation with N-Cbz-L-proline.

-

Intramolecular cyclization to form the imidazo[1,5-a]pyrazine core.

-

Bromination of the imidazopyrazine intermediate.

-

Suzuki coupling with (4-(2-pyridylcarbamoyl)phenyl)boronic acid.

-

Condensation with 2-butynoic acid to install the reactive butynamide group.[4]

A detailed, step-by-step synthesis is outlined in various patents, such as WO2013010868.[4]

Mechanism of Action

Acalabrutinib is a covalent inhibitor of BTK. It forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme.[5] This irreversible binding permanently disables the kinase activity of BTK, thereby blocking the B-cell antigen receptor (BCR) signaling pathway.[5] The inhibition of BTK prevents the activation of downstream signaling pathways that are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[5]

Signaling Pathway

The BCR signaling pathway is a critical cascade for B-cell development and function. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, with BTK playing a central role. Acalabrutinib's inhibition of BTK disrupts this cascade.

Preclinical Data

Acalabrutinib has undergone extensive preclinical evaluation in various in vitro and in vivo models, demonstrating its potency, selectivity, and anti-tumor activity.

In Vitro Activity

Acalabrutinib has shown potent inhibitory activity against BTK and B-cell activation.

| Parameter | Value | Assay System | Reference |

| BTK IC50 | 3 nM | Purified BTK enzyme assay | [5][6] |

| BTK IC50 | 5.1 nM | Biochemical kinase assay | [7] |

| CD69 Expression EC50 | 8 nM | Human whole-blood B-cell activation assay | [5] |

| SU-DHL-6 Cell Line IC50 | 3.1 nmol/L | Cell-based assay | |

| REC-1 Cell Line IC50 | 21 nmol/L | Cell-based assay |

Acalabrutinib demonstrated higher selectivity for BTK compared to other kinases, including those in the TEC family, and had no activity against EGFR.[6]

In Vivo Efficacy in Animal Models

Preclinical studies in canine and murine models of B-cell malignancies have demonstrated the in vivo efficacy of acalabrutinib.

In a study involving dogs with spontaneous B-cell lymphoma, acalabrutinib was administered at doses ranging from 2.5 to 20 mg/kg.

| Parameter | Result | Reference |

| Overall Response Rate (ORR) | 25% (5/20 dogs) | |

| Clinical Benefit | 30% (6/20 dogs) | |

| Median Progression-Free Survival (PFS) | 22.5 days |

Two mouse models of CLL were utilized to evaluate the efficacy of acalabrutinib.

-

Human CLL NSG Xenograft Model: Treatment with acalabrutinib led to decreased phosphorylation of PLCγ2 and ERK, and a significant reduction in CLL cell proliferation and tumor burden in the spleen.[8]

-

TCL1 Adoptive Transfer Model: Acalabrutinib treatment resulted in decreased phosphorylation of BTK, PLCγ2, and S6, and a significant increase in survival compared to the vehicle-treated group (median survival of 81 days vs. 59 days).[9]

Pharmacokinetics

Pharmacokinetic studies have been conducted in animal models and healthy human volunteers.

| Species | Dose | Cmax | Tmax | AUC | Reference |

| Dog | 2.5-20 mg/kg | Dose-dependent | - | - | |

| Healthy Human | 50 mg (single dose) | 537.2 ng/mL | 1.03 h | 572.2 ng·h/mL | [10][11] |

Acalabrutinib exhibits rapid absorption and elimination.[12]

Preclinical Safety and Toxicology

Repeat-dose toxicology studies were conducted in rats and dogs. In a canine model, the most common adverse events were Grade 1 or 2 and included anorexia, weight loss, vomiting, diarrhea, and lethargy. Acalabrutinib was generally well-tolerated in these preclinical studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative methodologies for key assays used in the evaluation of acalabrutinib.

BTK Occupancy Assay

This assay measures the extent of covalent binding of acalabrutinib to BTK in cells.

Methodology:

-

Cell Lysis: Peripheral blood mononuclear cells (PBMCs), or cells from lymph node or bone marrow aspirates, are lysed to release cellular proteins, including BTK.

-

Probe Binding: A biotin-conjugated probe that also binds to the Cys481 residue of BTK is added to the cell lysate. This probe will only bind to BTK molecules that are not already occupied by acalabrutinib.

-

Detection: The amount of biotinylated probe bound to BTK is quantified using an enzyme-linked immunosorbent assay (ELISA)-based method with a streptavidin-conjugated detection enzyme (e.g., horseradish peroxidase).

-

Calculation: The percentage of BTK occupancy is determined by comparing the signal from treated samples to that of untreated control samples.

Cell Proliferation Assay

This assay assesses the effect of acalabrutinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: B-cell lymphoma cell lines (e.g., CLBL1) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of acalabrutinib or a vehicle control.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours).

-

Proliferation Measurement: Cell proliferation is measured using a standard method, such as:

-

MTT/MTS Assay: Measures the metabolic activity of viable cells.

-

BrdU/EdU Incorporation: Measures the incorporation of a thymidine analog into newly synthesized DNA.

-

-

Data Analysis: The results are used to determine the concentration of acalabrutinib that inhibits cell proliferation by 50% (IC50).

Western Blotting for BCR Signaling Proteins

Western blotting is used to detect changes in the phosphorylation status of key proteins in the BCR signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with acalabrutinib and then stimulated (e.g., with anti-IgM) to activate the BCR pathway. Cells are then lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of BTK, PLCγ2, ERK, and AKT.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibodies. The signal is visualized using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the effect of acalabrutinib on the phosphorylation of the target proteins.

Conclusion

The preclinical development of acalabrutinib has provided a strong foundation for its clinical success. Through a rational design approach, acalabrutinib has demonstrated high selectivity and potency for BTK, leading to effective inhibition of the BCR signaling pathway and significant anti-tumor activity in various preclinical models. The comprehensive preclinical data package, including detailed in vitro and in vivo studies, has supported its advancement into clinical trials and its eventual approval for the treatment of B-cell malignancies. This technical guide summarizes the key findings and methodologies from the preclinical development of this important therapeutic agent.

References

- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M 27 in human plasma and application to a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09026G [pubs.rsc.org]

- 11. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptolide's Impact on Cholangiocarcinoma Progression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholangiocarcinoma (CCA), a malignancy of the biliary tract, presents a significant therapeutic challenge due to its aggressive nature and resistance to conventional therapies. Emerging preclinical evidence has identified Triptolide, a diterpenoid triepoxide, as a potent agent against cholangiocarcinoma progression. This document provides a comprehensive technical overview of the current understanding of Triptolide's mechanism of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear and concise understanding of the complex biological processes involved.

Introduction

Cholangiocarcinoma is characterized by poor prognosis and limited treatment options. The need for novel therapeutic strategies has led to the investigation of natural compounds with anti-cancer properties. Triptolide, derived from the plant Tripterygium wilfordii, has demonstrated significant anti-tumor activity across various cancer types. This whitepaper focuses on its specific impact on cholangiocarcinoma, detailing its effects on cell viability, apoptosis, and key signaling pathways that govern tumor progression.

Quantitative Data Summary

The anti-cancer efficacy of Triptolide in cholangiocarcinoma has been quantified in several studies. The following tables summarize the key findings, providing a basis for comparison and further research.

Table 1: In Vitro Cytotoxicity of Triptolide in Cholangiocarcinoma Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (nM) | Reference |

| HuCCT1 | CCK-8 | 48 | 12.6 ± 0.6 | [1] |

| QBC939 | CCK-8 | 48 | 20.5 ± 4.2 | [1] |

| FRH0201 | CCK-8 | 48 | 18.5 ± 0.7 | [1] |

| KMCH | Cell Viability | 24 | ~50 | [1] |

| SkChA-1 | Cell Viability | 24 | >100 | [1] |

| KKU-M139 | Cytotoxicity | Not Specified | Resistant to TRAIL, sensitized by Triptolide | [2][3] |

| HuCCA-1 | Cytotoxicity | Not Specified | Resistant to TRAIL, sensitized by Triptolide | [2][3] |

Table 2: In Vivo Anti-Tumor Activity of Triptolide

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| Hamster | Cholangiocarcinoma | 1.2 mg/animal (total dose over 10 injections) | Significant growth inhibition (tumor mass 20-25% of control) | [4] |

| Nude Mice | HuCCT1 Xenograft | Not specified | Inhibited CCA growth in vivo | [1] |

| AKT/YapS127A Mice | Intrahepatic Cholangiocarcinoma | Not specified | Inhibits tumor growth and glycolysis | [5] |

| Nude Mice | PC-3 Xenograft (Prostate Cancer) | 0.4 mg/kg daily (i.p.) for 15 days | Significant reduction in tumor volume and weight | [6] |

| Nude Mice | C6 Xenograft (Glioma) | 0.5 mg/kg every other day | Repressed tumor growth | [7] |

Core Mechanisms of Action

Triptolide exerts its anti-cholangiocarcinoma effects through a multi-pronged approach, primarily by inducing apoptosis and inhibiting critical cell survival pathways.

Induction of Apoptosis

Triptolide is a potent inducer of apoptosis in cholangiocarcinoma cells. This programmed cell death is initiated, at least in part, through the mitochondrial pathway. Evidence suggests that Triptolide treatment leads to the activation of caspase-3, -7, and -9, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

Downregulation of Anti-Apoptotic Proteins

A key mechanism underlying Triptolide-induced apoptosis is the downregulation of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (Mcl-1). Studies have shown that Triptolide decreases both Mcl-1 mRNA and protein levels, thereby sensitizing cancer cells to apoptotic signals.[1] In combination with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), Triptolide has also been shown to decrease the expression of X-linked inhibitor of apoptosis (XIAP).

Inhibition of the AKT/mTOR Signaling Pathway and Glycolysis

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and metabolism. Triptolide has been shown to inhibit this pathway in intrahepatic cholangiocarcinoma (ICC) cells.[5][8] This inhibition leads to a subsequent suppression of glycolysis, the primary energy source for many cancer cells. Triptolide treatment results in decreased glucose consumption, lactate production, and ATP generation.[5][8] This metabolic disruption is achieved by reducing the activity and expression of key glycolytic enzymes, including hexokinase (HK) and pyruvate kinase (PK).[5][9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this whitepaper.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cholangiocarcinoma cells (e.g., HuCCT1, QBC939, FRH0201) in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Triptolide (e.g., 0-100 nM) for 24 to 72 hours.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of Triptolide that causes 50% inhibition of cell growth.

Apoptosis Assays

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Triptolide as described for the viability assay.

-

Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Preparation: Grow cells on coverslips and treat with Triptolide.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and then stain with 4',6-diamidino-2-phenylindole (DAPI) solution.

-

Microscopy: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Cell Lysis: Treat cells with Triptolide, then lyse the cells to release cellular proteins.

-

Assay: Use a colorimetric or fluorometric caspase activity assay kit (e.g., for caspase-3, -7, -9) according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

Western Blot Analysis

-

Protein Extraction: Lyse Triptolide-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Mcl-1, p-AKT, AKT, p-mTOR, mTOR, HK, PK, XIAP, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Cell Implantation: Subcutaneously inject a suspension of cholangiocarcinoma cells (e.g., 1 x 10⁶ to 5 x 10⁶ HuCCT1 cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups. Administer Triptolide (e.g., 0.25-0.5 mg/kg body weight) or vehicle control via intraperitoneal (i.p.) or other appropriate routes on a predetermined schedule.

-

Tumor Measurement: Measure tumor volume (e.g., using calipers with the formula: Volume = 0.5 x length x width²) and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Conclusion and Future Directions

The collective evidence strongly suggests that Triptolide holds significant promise as a therapeutic agent for cholangiocarcinoma. Its ability to induce apoptosis and concurrently inhibit the pro-survival AKT/mTOR pathway and glycolysis presents a powerful multi-targeted approach to combatting this aggressive cancer. The detailed protocols provided herein serve as a foundation for further research to elucidate the intricate molecular mechanisms and to optimize its therapeutic application. Future studies should focus on refining the in vivo efficacy and safety profile of Triptolide, exploring potential combination therapies to enhance its anti-cancer effects, and identifying biomarkers to predict patient response. The development of Triptolide analogs with improved therapeutic indices is also a critical area for future drug development efforts.

References

- 1. Triptolide induces apoptotic cell death of human cholangiocarcinoma cells through inhibition of myeloid cell leukemia-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of triptolide against cholangiocarcinoma growth in vitro and in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triptolide inhibits intrahepatic cholangiocarcinoma growth by suppressing glycolysis via the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

Triphen Diol (NV-196): A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphen diol, also known as NV-196, is a synthetic isoflavene derivative that has emerged as a compound of significant interest in oncological research, particularly for its potent anticancer activity against pancreatic and cholangiocarcinoma. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its laboratory use, and an exploration of its mechanism of action, with a focus on its role in inducing programmed cell death in cancer cells.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₄ | PubChem |

| Molecular Weight | 348.39 g/mol | [1] |

| IUPAC Name | (3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | PubChem |

| Synonyms | NV-196, Triphendiol | [2] |

| Appearance | White to yellow solid | [3] |

| Boiling Point (Predicted) | 517.2 ± 50.0 °C | [3] |

| Density (Predicted) | 1.259 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.87 ± 0.60 | [3] |

| Solubility | Soluble in DMSO (10 mM) | Immunomart |

Spectral Data:

Detailed experimental spectral data for this compound is not widely published. However, general characteristic peaks for similar diol compounds can be inferred.

-

¹H-NMR: Aromatic protons would likely be observed in the range of 7.31–8.23 ppm. Hydroxyl (–OH) and aliphatic protons (e.g., -CH₂-) would be expected at lower chemical shifts, around 2.86 and 4.56 ppm, respectively.[4]

-

¹³C-NMR: Aromatic carbons would likely appear between 115.5 and 153.8 ppm.[4]

-

FT-IR: The presence of hydroxyl groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching would likely appear around 3000-3100 cm⁻¹, and C-O stretching from the phenol and ether groups would be expected in the 1000-1300 cm⁻¹ region.

Laboratory Synthesis and Purification

A specific, detailed laboratory-scale synthesis and purification protocol for this compound (NV-196) is not publicly available. General methods for the synthesis of diols often involve the dihydroxylation of alkenes or the reduction of corresponding dicarbonyl compounds. Purification of diols is typically achieved through recrystallization or column chromatography.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on standard laboratory procedures and findings from preclinical studies on pancreatic cancer cell lines such as HPAC and MIAPaCa-2.[2]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Pancreatic cancer cell lines (e.g., HPAC, MIAPaCa-2)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 7,500 cells/well and allow them to adhere overnight.[4]

-

The following day, treat the cells with various concentrations of this compound (e.g., 0-10 µM) for desired time points (e.g., 48-120 hours).[1] Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the culture medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 540 nm or 570 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration of this compound that inhibits cell proliferation by 50%, can be determined from the dose-response curve. For HPAC and PANC-1 cells, the IC₅₀ is approximately 8 µM, and for MIAPaCa-2 cells, it is approximately 0.8 µM.[1]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

-

Pancreatic cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in pancreatic cancer cells by treating them with the desired concentration of this compound for a specified time.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[5]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways, such as Bcl-2 family members and caspases.

Materials:

-

Pancreatic cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system and an imaging system.[7]

-

Use a loading control, such as β-actin, to normalize the protein expression levels.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of programmed cell death. Preclinical studies have revealed that it can trigger both caspase-independent apoptosis and caspase-mediated necrosis in pancreatic cancer cells.[2]

Caspase-Independent Apoptosis via the Intrinsic (Mitochondrial) Pathway

This compound activates the intrinsic pathway of apoptosis, which is centered around the mitochondria. This process is independent of caspase activation.[2]

Caption: Caspase-independent apoptosis induced by this compound.

Caspase-Mediated Necrosis

In addition to apoptosis, this compound can also induce a form of programmed necrosis that is dependent on caspase activity.[2] The precise signaling cascade for this pathway as initiated by this compound requires further elucidation.

Caption: Caspase-mediated necrosis induced by this compound.

Experimental Workflow for Mechanism of Action Studies

A typical workflow to investigate the mechanism of action of this compound in a cancer cell line is outlined below.

Caption: Workflow for studying this compound's effects.

Safety and Handling

As with any chemical compound, this compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

This compound (NV-196) is a promising synthetic isoflavene with demonstrated anticancer activity in preclinical models of pancreatic cancer. Its ability to induce both caspase-independent apoptosis and caspase-mediated necrosis makes it a compound of interest for further investigation. This guide provides a foundational understanding of its properties and the experimental approaches for its study in a laboratory setting. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete physicochemical profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triphendiol (NV-196), development of a novel therapy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1213777-80-0 [m.chemicalbook.com]

- 4. MTT (tetrazolium dye) proliferation assay [bio-protocol.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide

Introduction

The identification and validation of molecular targets are pivotal steps in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of the key methodologies and strategic approaches employed in this process. While the initial focus of this inquiry was on the specific compound Triphen diol, a thorough review of publicly available scientific literature did not yield specific target identification and validation studies for this molecule. However, a product description from a commercial supplier indicates that this compound exhibits anticancer properties in pancreatic and cholangiocarcinoma cell lines by inducing apoptosis through both caspase-dependent and caspase-independent pathways.

This guide, therefore, presents a generalized framework for the target identification and validation of a hypothetical novel anticancer compound, leveraging the principles and techniques commonly applied in the field. It is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new cancer therapies.

Target Identification Strategies

The initial phase of identifying the molecular target(s) of a novel compound is often multifaceted, employing a combination of unbiased and biased approaches.

Affinity-Based Methods

Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify cellular proteins that directly bind to the compound of interest.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of the Compound: The novel compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose or magnetic beads.

-

Cell Lysate Preparation: Cancer cells of interest (e.g., pancreatic or cholangiocarcinoma cell lines) are cultured and then lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Purification: The cell lysate is incubated with the compound-immobilized beads. Proteins that bind to the compound are captured, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the beads by changing the buffer conditions (e.g., altering pH or ionic strength) or by competing with a surplus of the free compound.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized. Protein bands of interest are excised, digested into smaller peptides (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragmentation patterns are then searched against protein databases to identify the corresponding proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a compound with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with the novel compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.

-

Protein Quantification: The amount of soluble protein remaining in the supernatant at each temperature is quantified. This can be done for a specific protein of interest using techniques like Western blotting or for a proteome-wide analysis using mass spectrometry (thermal proteome profiling).[3]

-

Data Analysis: A melting curve is generated by plotting the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

Target Validation

Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects.

In Vitro Binding Assays

Direct binding between the compound and the purified candidate protein can be quantified using various biophysical techniques.

| Assay Type | Principle | Typical Data Generated |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | Binding Affinity (Kd) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the compound binds to the immobilized target protein. | On-rate, Off-rate, Kd |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. | Binding Affinity (Kd) |

Functional Assays

If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or activator.

| Assay Type | Principle | Typical Data Generated |

| Enzyme Activity Assay | Measures the rate of substrate conversion to product by the target enzyme. | IC50 / EC50 |

| Cell-Based Functional Assay | Measures a cellular process known to be regulated by the target protein (e.g., reporter gene assay). | IC50 / EC50 |

Genetic Approaches

Modulating the expression of the target protein in cells can help to validate its role in the compound's mechanism of action.

-

Overexpression: If overexpression of the target protein leads to decreased sensitivity to the compound, it suggests that the protein is indeed the target.

-

Knockdown/Knockout (e.g., using siRNA or CRISPR/Cas9): If reducing the levels of the target protein mimics the effect of the compound or sensitizes the cells to it, this provides strong evidence for target validation.

Signaling Pathway Elucidation

Understanding the signaling pathways modulated by the compound provides a broader context for its mechanism of action.

Phosphoproteomics

Mass spectrometry-based phosphoproteomics can be used to identify changes in protein phosphorylation patterns in response to compound treatment, providing insights into the affected signaling cascades.

Western Blotting

Western blotting with antibodies specific for key signaling proteins and their phosphorylated forms can be used to confirm the activation or inhibition of specific pathways.

Mandatory Visualizations

The identification and validation of a novel compound's target is a rigorous and iterative process that is fundamental to modern drug discovery. By employing a combination of affinity-based, biophysical, and genetic techniques, researchers can build a strong body of evidence to elucidate the mechanism of action of a new therapeutic agent. While specific data for this compound remains elusive, the methodologies outlined in this guide provide a robust framework for the characterization of any novel anticancer compound, paving the way for its potential clinical development.

References

- 1. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Programmed Cell Death Pathways in Cholangiocarcinoma: Opportunities for Targeted Therapy [mdpi.com]

- 3. Triptolide targets super-enhancer networks in pancreatic cancer cells and cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenol Diol Derivatives as Potential Anticancer Agents: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising candidates, phenol diol derivatives have emerged as a significant class of compounds with potent cytotoxic and tumor-disrupting activities. This technical guide provides an in-depth review of key phenol diol derivatives, focusing on their mechanisms of action, quantitative anticancer activity, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Phenol Diol Derivatives in Oncology

Phenol diol derivatives are characterized by the presence of at least one aromatic ring substituted with two hydroxyl groups (a diol). This structural motif is found in a variety of natural and synthetic compounds that exhibit a broad range of biological activities. In the context of cancer, these derivatives have demonstrated the ability to interfere with critical cellular processes essential for tumor growth and survival. Two prominent examples that will be the focus of this guide are resveratrol and combretastatin A-4, along with their analogues. These compounds, while both being phenol diols, exhibit distinct mechanisms of anticancer action, highlighting the versatility of this chemical class.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of phenol diol derivatives is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. The following tables summarize the IC50 values for representative phenol diol derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Resveratrol and its Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Resveratrol | HCT116 (Colon) | 50 | |

| Resveratrol | Caco-2 (Colon) | 130 | |

| Trimethylated cis-resveratrol | Colon Carcinoma | 0.3 | [1] |

| Piperazine-substituted chalcone derivative | Hela (Cervical) | 4.042 ± 0.16 | [2] |

| Piperazine-substituted chalcone derivative | A549 (Lung) | 27.72 ± 1.45 | [2] |

| Piperazine-substituted chalcone derivative | SGC7901 (Gastric) | 3.93 ± 0.37 | [2] |

| Chalcone cinnamate derivative 17 | OECM-1 (Oral) | 16.38 ± 0.10 | [2] |

| Chalcone cinnamate derivative 17 | HSC-3 (Oral) | 18.06 ± 0.05 | [2] |

| Benzoylhydrazine derivative 30 | ICF-7 (Breast) | 24.62 | [2] |

| Benzoylhydrazine derivative 30 | T47D (Breast) | 70.92 | [2] |

Table 2: Anticancer Activity of Combretastatin A-4 and its Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | HepG-2 (Liver) | < 0.5 | [3] |

| isoCA-4 analogue 6b-(Z) | HepG-2 (Liver) | 0.30 | [3] |

| isoCA-4 analogue 6b-(E) | HepG-2 (Liver) | 0.23 | [3] |

| Biphenyl analogue MP5-F9 | MG-63 (Osteosarcoma) | Varies (2-3 orders of magnitude higher than CA-4) | [4] |

| Biphenyl analogue MP5-G9 | HCT-116 (Colon) | Varies (2-3 orders of magnitude higher than CA-4) | [4] |

| Stilbene nitrile 9a | HCT-116 (Colon) | 0.02 | [5][6] |

| Carboxylic acid analogue 8 | Various | 18.8 - 32.7 | [7] |